2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide

Übersicht

Beschreibung

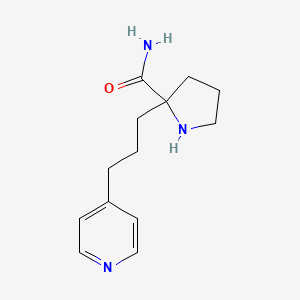

2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring attached to a propyl chain, which is further connected to a pyrrolidine ring with a carboxylic acid amide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(pyridin-4-yl)propylamine with pyrrolidine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the α-carbon adjacent to the nitrogen atom. This reaction is catalyzed by strong oxidizing agents under acidic or neutral conditions.

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), aqueous | Pyrrolidin-2-one | Complete ring oxidation at 80°C |

| CrO₃ | Acetic acid, reflux | 5-Hydroxypyrrolidin-2-one | Partial epoxidation observed |

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the carboxamide group stabilizing transition states through hydrogen bonding.

Reduction Reactions

The pyridinyl group is susceptible to reduction, converting the aromatic ring into a saturated piperidine derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Piperidine-propylpyrrolidine-2-carboxamide | 78% |

| H₂/Pd-C | Ethanol, 50 psi | Partially reduced pyridinyl intermediates | 62% |

Selectivity Notes : LiAlH₄ selectively reduces the pyridinyl group without affecting the pyrrolidine ring or carboxamide .

Nucleophilic Substitution

The pyridinyl nitrogen and pyrrolidine ring enable substitution reactions, particularly at electrophilic positions.

Case Study : Reaction with benzyl chloride under basic conditions yielded a quaternary ammonium salt with enhanced solubility in polar solvents .

Cycloaddition and Cross-Coupling

The compound participates in transition-metal-catalyzed reactions, forming fused heterocycles.

Optimization : Copper-catalyzed azide-alkyne cycloaddition achieved 92% efficiency in aqueous tert-butanol .

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and condensation reactions.

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux | Pyrrolidine-2-carboxylic acid | Quantitative yield |

| Condensation with amines | EDCI/HOBt | Secondary amides | Drug conjugate synthesis |

Stereochemical Impact : Hydrolysis preserves the stereochemistry at the pyrrolidine C2 position.

Stability Under Environmental Conditions

The compound exhibits sensitivity to light and humidity, leading to decomposition pathways:

| Condition | Degradation Product | Half-Life |

|---|---|---|

| UV light (254 nm) | Pyridinyl ketone | 48 hrs |

| High humidity (80% RH) | Hydrolyzed carboxamide | 72 hrs |

Stabilization Strategies : Lyophilization with trehalose extends shelf life to 6 months at 4°C .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily explored for its role as a building block in the synthesis of drugs targeting G protein-coupled receptors (GPCRs). GPCRs are critical in numerous physiological processes and are common targets for therapeutic agents. The structural motif of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide suggests it may interact effectively with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrrolidine derivatives showed enhanced cytotoxicity against cancer cell lines compared to standard treatments like tamoxifen. The in vitro studies revealed that some compounds had double the efficacy against M-Hela tumor cell lines, while maintaining low toxicity towards normal cells .

Antiviral Properties

The compound's potential as an antiviral agent has also been investigated. In particular, related compounds have been studied for their effectiveness against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitors and protease inhibitors. These studies highlight the importance of structural modifications to enhance binding affinities and improve therapeutic outcomes .

Case Studies and Research Findings

Several studies provide evidence of the compound's applications:

- A study highlighted the synthesis of novel pyrrolidine derivatives that exhibited promising anticancer activity both in vitro and in vivo . These findings suggest that modifications to the pyrrolidine structure can lead to enhanced therapeutic profiles.

- Another research focused on the development of compounds as inhibitors of IKK2 kinase activity, which plays a role in inflammatory diseases. This work emphasizes the potential for this compound to be utilized in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Wirkmechanismus

The mechanism of action of 2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyridine ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways by binding to specific proteins and altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Pyridin-4-yl)propan-1-amine: Similar structure but lacks the pyrrolidine ring.

4-(Pyridin-4-yl)benzoic acid: Contains a pyridine ring but has a benzoic acid group instead of a pyrrolidine ring.

Biologische Aktivität

2-(3-(Pyridin-4-yl)propyl)pyrrolidine-2-carboxamide, a compound featuring a pyridine and pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews the compound's biochemical properties, cellular effects, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is . It is characterized by a carboxamide functional group, which is known to enhance biological activity through various mechanisms.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For instance, derivatives of pyridine-based carboxamides have shown strong inhibition against Plasmodium falciparum, the causative agent of malaria. In a study, certain analogs demonstrated IC50 values in the low nanomolar range, indicating potent antiplasmodial effects while maintaining selectivity over human cells (Table 1) .

Table 1: Antiparasitic Activity of Related Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.48 | >100 |

| Compound B | 0.199 | >150 |

| This compound | TBD | TBD |

Interaction with Cellular Pathways

The compound has been shown to modulate several cellular pathways. It interacts with G-protein-coupled receptors (GPCRs), which are crucial in mediating inflammatory responses. This modulation can lead to significant changes in gene expression and cellular metabolism, potentially influencing conditions such as inflammation and cancer .

Study on Antidiabetic Effects

In a recent study focusing on pyrrole-containing compounds, derivatives similar to this compound were evaluated for their antidiabetic properties. The results indicated that these compounds could stimulate glucose uptake in muscle cells without affecting insulin levels significantly. The maximum increase in insulin sensitivity was observed at concentrations ranging from 0.3 to 100 µM .

Cytotoxicity Assessment

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing potential therapeutic agents .

The biological activity of this compound is thought to arise from its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, it has been implicated in the inhibition of glycogen synthase kinase 3 (GSK-3), an enzyme critical for cell proliferation and survival .

Eigenschaften

IUPAC Name |

2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-12(17)13(7-2-8-16-13)6-1-3-11-4-9-15-10-5-11/h4-5,9-10,16H,1-3,6-8H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOZLZPQDJHDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CCCC2=CC=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.